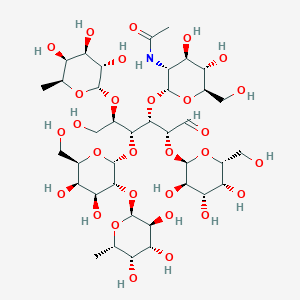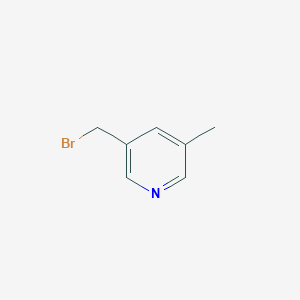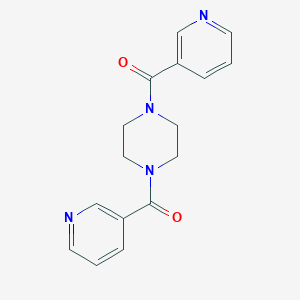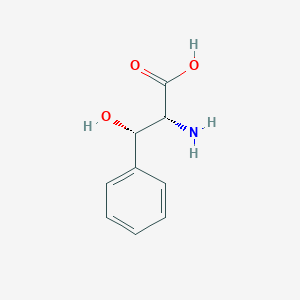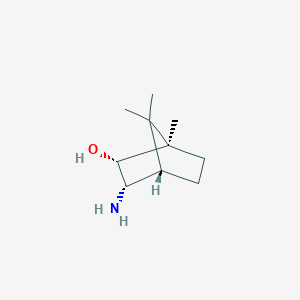
tert-Butyl 5-Amino-1H-indazole-1-carboxylate
Descripción general
Descripción
“tert-Butyl 5-Amino-1H-indazole-1-carboxylate” is a chemical compound with the CAS RN®: 129488-10-4 . It is used for testing and research purposes .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 5-Amino-1H-indazole-1-carboxylate” is C12H15N3O2 . The molecular weight is 233.27 g/mol .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is soluble, with a solubility of 0.542 mg/ml .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antihypertensive Agents
tert-Butyl 5-Amino-1H-indazole-1-carboxylate: is utilized in the synthesis of compounds with potential antihypertensive effects. Its indazole core is a common motif in molecules that interact with biological targets to modulate blood pressure. The amino group in the 5-position offers a site for further chemical modification, allowing researchers to create a diverse library of compounds for pharmacological testing .
Oncology: Anticancer Drug Development
The indazole ring system found in 1-BOC-5-AMINO-INDAZOLE is also present in several anticancer drugs. This compound serves as a precursor in the design of novel kinase inhibitors, which play a crucial role in targeted cancer therapies. The tert-butyl group provides steric bulk, which can be advantageous in improving the selectivity and potency of the resulting drug candidates .
Neuroscience: Antidepressant Research
In neuroscience, tert-Butyl 5-Amino-1H-indazole-1-carboxylate is used to develop compounds that may act as antidepressants. The indazole scaffold is a part of several molecules that have shown activity in central nervous system targets, potentially leading to new treatments for depression .
Immunology: Anti-inflammatory Agents
This compound is a key intermediate in synthesizing anti-inflammatory agents. The 5-amino group can be elaborated into moieties that inhibit enzymes like cyclooxygenases or lipoxygenases, which are involved in the inflammatory response. Thus, it has a significant role in creating new anti-inflammatory medications .
Microbiology: Antibacterial Compound Synthesis
1-BOC-5-AMINO-INDAZOLE: is instrumental in synthesizing new antibacterial agents. The indazole nucleus can mimic the structure of bacterial metabolites, interfering with their biosynthetic pathways. This mimicry is a strategy to combat bacterial resistance to existing antibiotics .
Respiratory Therapeutics: PI3Kδ Inhibitors
The compound is used in the development of selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which is a promising target for treating respiratory diseases. By modifying the 5-amino group, researchers can create molecules that selectively inhibit PI3Kδ, potentially leading to effective therapies for conditions like asthma .
Mecanismo De Acción
Target of Action
Tert-Butyl 5-Amino-1H-indazole-1-carboxylate, also known as 1-BOC-5-AMINO-INDAZOLE, is primarily used as an intermediate in the synthesis of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). They play a key role in various cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
Indazole-containing compounds are known to interact with their targets (such as protein kinases) by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction can lead to changes in the phosphorylation state of proteins, affecting their function and the cellular processes they are involved in .
Biochemical Pathways
The specific biochemical pathways affected by 1-BOC-5-AMINO-INDAZOLE depend on the particular protein kinases it inhibits. Protein kinases are involved in numerous pathways, including signal transduction, cell cycle regulation, and apoptosis . By inhibiting these kinases, 1-BOC-5-AMINO-INDAZOLE can potentially affect these pathways and their downstream effects .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity (log po/w) is reported to be 228 (iLOGP) and 216 (XLOGP3), which can influence its absorption and distribution .
Result of Action
The molecular and cellular effects of 1-BOC-5-AMINO-INDAZOLE’s action would depend on the specific protein kinases it inhibits and the pathways these kinases are involved in. Potential effects could include altered cell signaling, changes in cell cycle progression, and induction of apoptosis .
Propiedades
IUPAC Name |
tert-butyl 5-aminoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSDPIIWOZRHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600071 | |
| Record name | tert-Butyl 5-amino-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-Amino-1H-indazole-1-carboxylate | |
CAS RN |
129488-10-4 | |
| Record name | 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129488-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-amino-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


